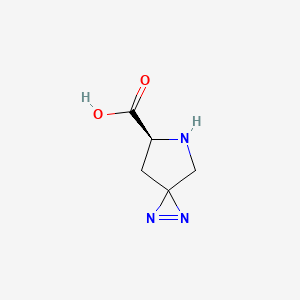
H-L-Photo-Proline*HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-L-Photo-Proline*HCl is a diazirine-containing proline amino acid and multifunctional probe building blocks . It is used in peptide synthesis and its incorporation into peptides or small-molecule probes and tools allows for photoaffinity labeling of cellular targets and protein-protein interactions upon UV light irradiation to form a covalent bond .
Molecular Structure Analysis
The molecular structure of H-L-Photo-Proline*HCl is represented by the empirical formula C5H8ClN3O2 . The molecular weight is 177.59 .Chemical Reactions Analysis
H-L-Photo-Proline*HCl is used in solution phase peptide synthesis . Upon UV light irradiation, it undergoes a reaction to form a covalent bond, enabling photoaffinity labeling of cellular targets and protein-protein interactions .Physical And Chemical Properties Analysis
H-L-Photo-Proline*HCl is a powder with an assay of ≥95% . It is suitable for solution phase peptide synthesis . The storage temperature is −20°C .Scientific Research Applications
Bioorthogonal Chemistry
(Hydrophilic azaspiroalkenes as robust bioorthogonal reporters):
Bioorthogonal reactions are essential for studying biological processes without interfering with native cellular functions. This compound, specifically the azaspiro [2.4]hept-1-ene variant, serves as a robust bioorthogonal reporter. Its hydrophilic nature enhances water solubility, making it suitable for in vivo applications. Researchers have utilized this compound in photoinduced tetrazole–alkene cycloaddition reactions, enabling selective labeling and tracking of biomolecules.
Protein Engineering
(AsphK An azaspiro [2.3]hex-1-ene-containing amino acid):
The azaspiro [2.3]hex-1-ene derivative, AsphK, has been incorporated into proteins using amber codon suppression. Engineered pyrrolysyl-tRNA synthetase charges AsphK into proteins both in E. coli and mammalian cells. This unique amino acid expands the toolkit for site-specific protein labeling and functional studies.
Antibiotic Synthesis
(4,6-diazaspiro[2,4]hept-5-ene-4,7-dicarboxylic acid dimethyl ester):
Mechanism of Action
Safety and Hazards
Future Directions
H-L-Photo-ProlineHCl and other multifunctional probe building blocks will continue to accelerate drug discovery research for probing cellular mechanisms, target ID/validation, and understanding traditionally undruggable targets . This suggests a promising future direction for the use of H-L-Photo-ProlineHCl in biomedical research.
properties
IUPAC Name |
(5S)-1,2,6-triazaspiro[2.4]hept-1-ene-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c9-4(10)3-1-5(2-6-3)7-8-5/h3,6H,1-2H2,(H,9,10)/t3-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLUZICRDFRIGH-VKHMYHEASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC12N=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NCC12N=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1,2,5-triazaspiro[2.4]hept-1-ene-6-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-benzyl-2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2648206.png)

![methyl 4-((5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)sulfonyl)benzoate](/img/structure/B2648212.png)


![1-(benzo[d]isoxazol-3-yl)-N-(2-(methylthio)phenyl)methanesulfonamide](/img/structure/B2648216.png)
![Sodium;2-[4-(3-hydroxyoxetan-3-yl)triazol-1-yl]acetate](/img/structure/B2648218.png)


